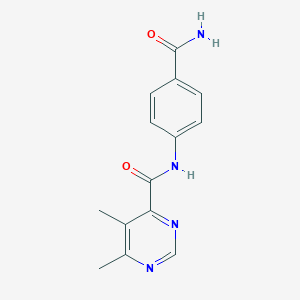

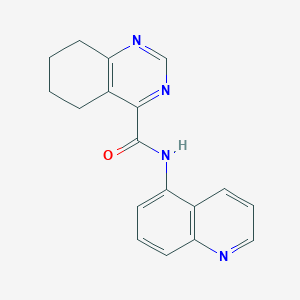

![molecular formula C19H19N3O2S B2469530 2-(4-Phenylpiperazin-1-yl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole CAS No. 863001-71-2](/img/structure/B2469530.png)

2-(4-Phenylpiperazin-1-yl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-Phenylpiperazin-1-yl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole, also known as PBDT, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. PBDT is a member of the benzothiazole family of compounds, which are known for their diverse biological activities. In

科学的研究の応用

Anxiolytic Activity

Research has shown that derivatives of 2-(4-Phenylpiperazin-1-yl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole exhibit significant anxiolytic properties. These compounds have been evaluated for their potential to alleviate anxiety by enhancing the activity of gamma-aminobutyric acid (GABA) in the central nervous system. Studies involving animal models, such as the Elevated Plus Maze test, have demonstrated promising results, indicating the potential for these derivatives to be developed into effective anxiolytic medications .

Acetylcholinesterase Inhibition

Another notable application is in the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the brain. Inhibitors of AChE are crucial in the treatment of neurodegenerative diseases like Alzheimer’s disease. Derivatives of this compound have been synthesized and tested for their ability to inhibit AChE, showing moderate to potent inhibitory activity. This suggests their potential as therapeutic agents for managing symptoms of Alzheimer’s disease .

Antibacterial and Antiviral Properties

The compound has also been explored for its antibacterial and antiviral activities. Its derivatives have shown effectiveness against a range of bacterial and viral pathogens. This makes it a candidate for the development of new antimicrobial agents, which are crucial in the fight against antibiotic-resistant bacteria and emerging viral infections .

Anticancer Activity

Research into the anticancer properties of this compound has revealed its potential to inhibit the growth of various cancer cell lines. The mechanism of action typically involves the induction of apoptosis (programmed cell death) and inhibition of cell proliferation. These findings suggest that derivatives of this compound could be developed into novel anticancer therapies .

Antidiabetic Effects

Studies have also investigated the antidiabetic potential of this compound. Its derivatives have been shown to improve insulin sensitivity and reduce blood glucose levels in animal models. This indicates that the compound could be beneficial in the development of new treatments for diabetes, particularly type 2 diabetes .

Neuroprotective Effects

The neuroprotective properties of this compound are another area of interest. Research has demonstrated that its derivatives can protect neuronal cells from oxidative stress and apoptosis, which are common features of neurodegenerative diseases. This suggests potential applications in the treatment of conditions such as Parkinson’s disease and amyotrophic lateral sclerosis (ALS) .

Anti-inflammatory Activity

Inflammation is a key factor in many chronic diseases, including arthritis and cardiovascular diseases. Derivatives of this compound have been studied for their anti-inflammatory effects, showing the ability to reduce inflammation in various experimental models. This highlights their potential use in developing new anti-inflammatory drugs .

Antioxidant Properties

Finally, the antioxidant properties of this compound have been explored. Antioxidants are crucial in protecting cells from damage caused by free radicals. The compound’s derivatives have shown significant antioxidant activity, which could be beneficial in preventing or treating diseases associated with oxidative stress, such as cardiovascular diseases and certain cancers .

These diverse applications highlight the significant potential of 2-(4-Phenylpiperazin-1-yl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole in various fields of scientific research and drug development.

If you have any specific questions or need further details on any of these applications, feel free to ask!

Future Journal of Pharmaceutical Sciences Medicinal Chemistry Research

作用機序

Target of Action

The primary target of 2-(4-Phenylpiperazin-1-yl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the healthy brain . This compound acts as an AChE inhibitor, which means it prevents AChE from breaking down acetylcholine, thereby increasing the level and duration of action of acetylcholine .

Mode of Action

This compound interacts with AChE by binding to the active site of the enzyme, thereby inhibiting its activity . The inhibition of AChE leads to an increase in the concentration of acetylcholine, a neurotransmitter that plays a crucial role in learning and memory . The compound is a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition .

Biochemical Pathways

The inhibition of AChE affects the cholinergic neurotransmission pathway. Under normal circumstances, AChE breaks down acetylcholine in the synaptic cleft. When ache is inhibited, acetylcholine accumulates, leading to prolonged cholinergic effects . This can enhance cognitive functions, which is why AChE inhibitors are used in the treatment of Alzheimer’s disease .

Result of Action

The result of the action of this compound is an increase in the level of acetylcholine in the brain due to the inhibition of AChE . This can lead to improved cognitive function, making this compound potentially useful in the treatment of diseases characterized by cognitive decline, such as Alzheimer’s disease .

特性

IUPAC Name |

2-(4-phenylpiperazin-1-yl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c1-2-4-14(5-3-1)21-6-8-22(9-7-21)19-20-15-12-16-17(13-18(15)25-19)24-11-10-23-16/h1-5,12-13H,6-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSWHRRHIYUWTCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC4=CC5=C(C=C4S3)OCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Phenylpiperazin-1-yl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

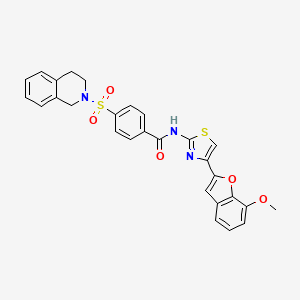

![2-(3-Chloro-4-ethoxyphenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2469447.png)

![5-chloro-2-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2469450.png)

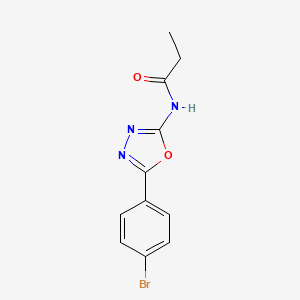

![N-(3-acetylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2469454.png)

![3-[2-(Methylamino)ethoxy]benzonitrile;hydrochloride](/img/structure/B2469465.png)

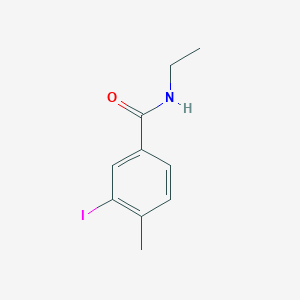

![Methyl 5-[[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]methyl]furan-2-carboxylate](/img/structure/B2469466.png)

![2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B2469469.png)